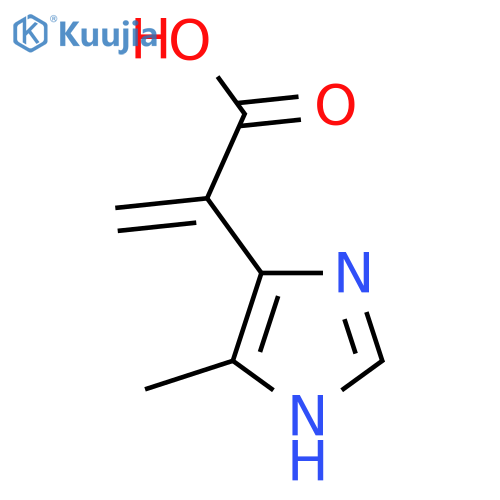Cas no 2229448-81-9 (2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid)

2229448-81-9 structure
商品名:2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid
- 2229448-81-9
- EN300-1808904
-
- インチ: 1S/C7H8N2O2/c1-4(7(10)11)6-5(2)8-3-9-6/h3H,1H2,2H3,(H,8,9)(H,10,11)
- InChIKey: DDFBTDUWSOWXES-UHFFFAOYSA-N
- ほほえんだ: OC(C(=C)C1=C(C)NC=N1)=O
計算された属性
- せいみつぶんしりょう: 152.058577502g/mol
- どういたいしつりょう: 152.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808904-10.0g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1808904-0.05g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-10g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-1g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 5g |
$3977.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-0.1g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-0.25g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-0.5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-2.5g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1808904-5.0g |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
2229448-81-9 | 5g |
$3977.0 | 2023-06-02 |
2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
2229448-81-9 (2-(4-methyl-1H-imidazol-5-yl)prop-2-enoic acid) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
